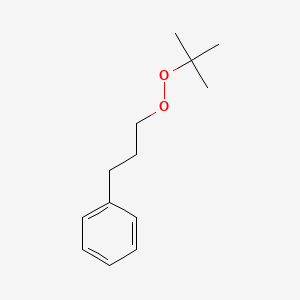
3-Tert-butylperoxypropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butylperoxypropylbenzene is an organic compound that belongs to the class of peroxides. It is characterized by the presence of a tert-butylperoxy group attached to a propylbenzene moiety. This compound is known for its ability to generate free radicals, making it useful in various chemical processes, particularly in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tert-butylperoxypropylbenzene can be synthesized through the reaction of tert-butyl hydroperoxide with 3-chloropropylbenzene. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylperoxypropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, generating free radicals that can initiate further chemical transformations.
Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate the reduction of the peroxide group.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used to introduce new functional groups onto the benzene ring.
Major Products Formed
Oxidation: The major products include various radicals and oxidized species, which can further react to form complex organic molecules.
Reduction: The reduction of the peroxide group typically yields alcohols or other reduced compounds.
Substitution: The substitution reactions result in the formation of functionalized benzene derivatives with diverse chemical properties.
Scientific Research Applications
3-Tert-butylperoxypropylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions, facilitating the formation of polymers with specific properties.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: It is employed in the production of various industrial chemicals, including resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 3-tert-butylperoxypropylbenzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate a variety of chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl peroxybenzoate: Another peroxide compound used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Widely used in both industrial and pharmaceutical applications for its radical-generating properties.
Cumene hydroperoxide: Commonly used in the production of phenol and acetone through the cumene process.
Uniqueness
3-Tert-butylperoxypropylbenzene is unique due to its specific structure, which combines the radical-generating properties of the peroxide group with the chemical versatility of the propylbenzene moiety. This combination allows for a wide range of applications in both research and industry, making it a valuable compound in various fields.
Properties
CAS No. |
419568-76-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-tert-butylperoxypropylbenzene |
InChI |
InChI=1S/C13H20O2/c1-13(2,3)15-14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
IGJUCZHTWCKEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Dimethylamino)phenyl]-2-oxohexa-3,5-dienoic acid](/img/structure/B14236118.png)
![Octanamide, N-[2-(hydroxyamino)-2-methylpropyl]-](/img/structure/B14236125.png)
![2-{[(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B14236138.png)
![4,4',4''-{Benzene-1,3,5-triyltris[(4-methoxyphenyl)azanediyl]}triphenol](/img/structure/B14236141.png)
![(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)(methylazanediyl)ethane-2,1-diyl] diacetate](/img/structure/B14236149.png)
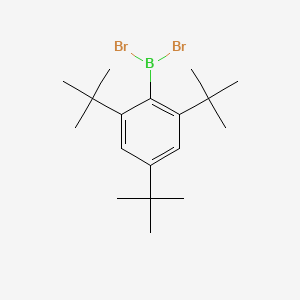
![5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-](/img/structure/B14236163.png)
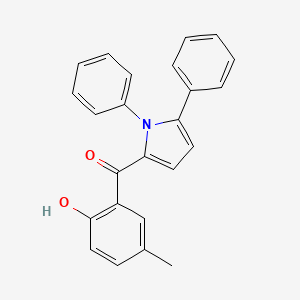

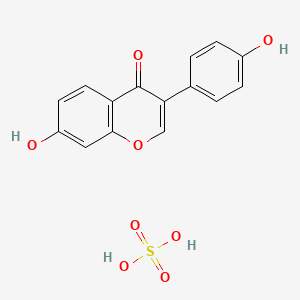
![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
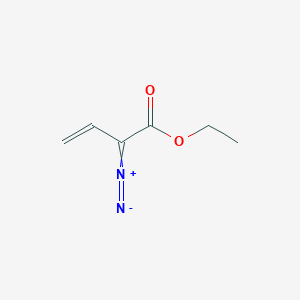
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
